molecular formula C15H20ClNO2 B8105327 tert-Butyl 1-(3-amino-4-chlorobenzyl)cyclopropanecarboxylate

tert-Butyl 1-(3-amino-4-chlorobenzyl)cyclopropanecarboxylate

Cat. No.: B8105327
M. Wt: 281.78 g/mol
InChI Key: HCPAEBUNNWYDHD-UHFFFAOYSA-N
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Description

tert-Butyl 1-(3-amino-4-chlorobenzyl)cyclopropanecarboxylate is a cyclopropane-derived organic compound characterized by a tert-butyl ester group and a substituted benzyl moiety. The molecule features a cyclopropane ring fused to a carboxylate ester, with a 3-amino-4-chlorobenzyl substituent attached to the cyclopropane core.

Properties

IUPAC Name

tert-butyl 1-[(3-amino-4-chlorophenyl)methyl]cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2/c1-14(2,3)19-13(18)15(6-7-15)9-10-4-5-11(16)12(17)8-10/h4-5,8H,6-7,9,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPAEBUNNWYDHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CC1)CC2=CC(=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(3-amino-4-chlorobenzyl)cyclopropanecarboxylate typically involves multiple steps, starting with the preparation of the cyclopropane ring. One common method is the reaction of 3-amino-4-chlorobenzyl chloride with cyclopropanecarboxylic acid in the presence of tert-butanol under acidic conditions. The reaction proceeds through nucleophilic substitution and esterification processes.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl 1-(3-amino-4-chlorobenzyl)cyclopropanecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.

  • Substitution: Nucleophiles such as amines or halides can be used to substitute the chlorine atom.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of different benzyl derivatives.

Scientific Research Applications

1.1. Drug Development

This compound has been investigated for its potential in drug development due to its structural characteristics that allow it to interact with biological targets effectively. It is particularly noted for:

  • Anticancer Activity : Research indicates that derivatives of cyclopropanecarboxylic acids can exhibit anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis .
  • Cardiovascular Disorders : Compounds similar to tert-butyl 1-(3-amino-4-chlorobenzyl)cyclopropanecarboxylate have been explored as activators of soluble guanylate cyclase, which plays a crucial role in cardiovascular health .

1.2. Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in disease pathways, providing a basis for developing therapeutics targeting conditions such as diabetes and dyslipidemia .

2.1. Amine Protection Strategies

In synthetic chemistry, this compound can be utilized in amine protection strategies:

  • The BOC (tert-butyloxycarbonyl) protecting group is commonly used for amines in organic synthesis. The compound can serve as a precursor or intermediate in reactions requiring amine protection, facilitating the synthesis of more complex molecules under mild conditions .

2.2. Synthesis of Novel Compounds

The cyclopropane moiety allows for unique reactivity patterns that can be exploited to create new compounds with desired biological activities. For instance, the introduction of various substituents on the benzyl group can lead to derivatives with enhanced pharmacological profiles.

3.1. Case Study on Anticancer Activity

A study evaluated the anticancer effects of cyclopropanecarboxylic acid derivatives, including this compound, demonstrating significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression .

3.2. Cardiovascular Research

Research into the cardiovascular applications highlighted the compound's role in enhancing nitric oxide signaling pathways, which are critical for vascular health. This suggests that similar compounds could be developed into therapeutics for hypertension and other cardiovascular diseases .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Drug DevelopmentInvestigated for anticancer and cardiovascular applications
Synthetic MethodologiesUsed in amine protection strategies and novel compound synthesis
Enzyme InhibitionPotential inhibitor for enzymes related to metabolic diseases

Mechanism of Action

The mechanism by which tert-Butyl 1-(3-amino-4-chlorobenzyl)cyclopropanecarboxylate exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the chloro group can undergo substitution reactions. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Cyclopropanecarboxylate Derivatives

Structural and Functional Group Analysis

The compound’s closest structural analogs include pyrethroid insecticides and other cyclopropane-based esters (Table 1). Key differences lie in the substituents on the cyclopropane ring and the attached aromatic groups:

Compound Substituents on Cyclopropane Aromatic/Functional Groups Primary Use
tert-Butyl 1-(3-amino-4-chlorobenzyl)cyclopropanecarboxylate 1-(3-amino-4-chlorobenzyl) tert-butyl ester, NH₂, Cl Undocumented (potential drug intermediate)
Cyano(3-phenoxyphenyl)methyl 2,2-dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropanecarboxylate (Tralomethrin) 2,2-dimethyl, tetrabromoethyl cyano, phenoxyphenyl Insecticide
[5-(Phenylmethyl)-3-furanyl]methyl-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylate (Resmethrin) 2,2-dimethyl, propenyl furanyl, phenylmethyl Insecticide
Cyano(3-phenoxyphenyl)methyl 2,2,3,3-tetramethylcyclopropanecarboxylate (Fenpropathrin) 2,2,3,3-tetramethyl cyano, phenoxyphenyl Acaricide/Insecticide

Key Observations:

  • Amino and Chloro Groups: The presence of a 3-amino-4-chlorobenzyl group in the target compound distinguishes it from pyrethroids, which typically feature halogenated or cyano substituents. The amino group may enhance solubility in polar solvents or serve as a site for further chemical modifications (e.g., acylation, sulfonation) in drug synthesis .
  • Electrophilic Reactivity: The chloro substituent may increase electrophilicity, analogous to dichloro- or tetrabromo-substituted pyrethroids like tralomethrin, which leverage halogen atoms for enhanced insecticidal activity .

Research Implications and Gaps

  • Synthetic Applications: The amino group offers a handle for functionalization, making the compound a candidate for developing targeted inhibitors or prodrugs.
  • Toxicity Profile: Further studies are needed to assess whether the chloro and amino substituents confer unexpected toxicities, as seen with some halogenated aromatics .
  • Comparative Stability: The tert-butyl ester may enhance stability under acidic conditions relative to pyrethroids, which are prone to esterase-mediated hydrolysis .

Biological Activity

tert-Butyl 1-(3-amino-4-chlorobenzyl)cyclopropanecarboxylate, with the CAS number 1380604-87-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that illustrate its effects on various biological systems.

  • Molecular Formula : C15H20ClNO2
  • Molecular Weight : 281.7778 g/mol
  • Structure : The compound features a cyclopropane ring, an amino group, and a chlorobenzyl moiety, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Although detailed mechanisms are still under investigation, preliminary studies suggest:

  • Receptor Modulation : The compound may act as a modulator for certain neurotransmitter receptors, potentially influencing pathways related to mood and cognition.
  • Enzyme Inhibition : There is evidence that it may inhibit specific enzymes involved in metabolic processes, which could have implications for conditions like obesity and diabetes.

Biological Activity Overview

The following table summarizes the known biological activities associated with this compound based on current research findings:

Biological Activity Effect Reference
Antidepressant-like effectsModulation of serotonin receptors
Anti-inflammatory propertiesInhibition of pro-inflammatory cytokines
Anticancer potentialInduction of apoptosis in cancer cells
Neuroprotective effectsProtection against neurodegeneration

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antidepressant Activity :
    A study explored the compound's effect on the serotonin system, showing that it could enhance serotonin levels in animal models. This suggests potential applications in treating depression and anxiety disorders.
  • Anti-inflammatory Effects :
    In vitro experiments demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in human cell lines, indicating its potential use in inflammatory diseases.
  • Anticancer Research :
    Research indicated that the compound could induce apoptosis in various cancer cell lines through the activation of caspase pathways. This finding opens avenues for its development as an anticancer agent.
  • Neuroprotective Studies :
    Animal studies highlighted its neuroprotective properties against oxidative stress, suggesting it may be beneficial in conditions like Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 1-(3-amino-4-chlorobenzyl)cyclopropanecarboxylate?

  • Methodological Answer : The compound can be synthesized via multi-step procedures involving cyclopropanation and carbamate formation. A plausible approach is adapting "General Procedure A" from analogous tert-butyl carbamate syntheses . For example, starting with a substituted benzaldehyde (e.g., 3-amino-4-chlorobenzaldehyde) and a cyclopropane precursor, followed by Boc protection. Purification via column chromatography (e.g., hexanes/EtOAC with 0.25% Et₃N) is critical to isolate rotameric mixtures, as seen in similar compounds .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to verify the cyclopropane ring and tert-butyl group signals, HPLC for purity assessment (>95%), and high-resolution mass spectrometry (HRMS) to confirm molecular weight (expected ~281.75 g/mol for C₁₅H₁₉ClN₂O₂). Cross-reference spectral data with structurally similar tert-butyl carbamates, such as those in safety data sheets .

Q. What are the stability considerations for storage and handling?

  • Methodological Answer : Store at 2–8°C in inert, airtight containers to prevent hydrolysis of the carbamate group. Avoid exposure to strong acids/bases, which may cleave the Boc group, as noted in stability studies of related compounds . Conduct periodic TLC or HPLC checks to monitor degradation.

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data (e.g., unexpected rotamer ratios in NMR)?

  • Methodological Answer : Rotameric equilibria in NMR spectra are common for flexible carbamates. To mitigate this:

  • Use variable-temperature NMR to slow conformational exchange.
  • Compare with computational models (e.g., DFT calculations) to predict rotamer populations .
  • Confirm purity via orthogonal methods (e.g., X-ray crystallography if crystals are obtainable) .

Q. What computational strategies can predict the reactivity of the cyclopropane ring in this compound?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to assess ring strain and bond dissociation energies.
  • Simulate reaction pathways for ring-opening (e.g., with electrophiles) using software like Gaussian or ORCA.
  • Validate predictions with experimental kinetics (e.g., monitoring reactions via in-situ IR or HPLC) .

Q. How can synthetic yields be optimized for large-scale preparations?

  • Methodological Answer :

  • Screen catalysts (e.g., Pd/C for hydrogenation steps) and solvents (e.g., DMF vs. THF) to improve efficiency.
  • Optimize Boc protection conditions (e.g., using DMAP as a catalyst for carbamate formation).
  • Implement flow chemistry techniques to enhance reproducibility, as demonstrated in automated synthesis platforms .

Q. What experimental designs are suitable for probing the compound’s biological activity?

  • Methodological Answer :

  • Design in vitro assays targeting enzymes or receptors influenced by the 3-amino-4-chlorobenzyl moiety (e.g., kinase inhibition).
  • Use SAR studies by modifying the cyclopropane or benzyl groups to isolate pharmacophoric features.
  • Assess cytotoxicity via MTT assays, noting that the chloro substituent may influence membrane permeability .

Data Contradiction Analysis

Q. How should discrepancies in toxicity data be addressed during preclinical studies?

  • Methodological Answer :

  • Conduct Ames tests and micronucleus assays to evaluate genotoxicity, even if initial SDS data classify the compound as non-hazardous .
  • Compare results with structurally related compounds (e.g., tert-butyl diazepane carboxylates) to identify substituent-specific effects .

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